Ige decapeptide - 70669-29-3

Ige decapeptide

Catalog Number: EVT-270473
CAS Number: 70669-29-3
Molecular Formula: C55H80N12O13
Molecular Weight: 1117.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ige decapeptide is a peptide.
Source and Classification

Ige decapeptide is derived from various proteins that are known to induce allergic responses. It is classified as a peptide and is specifically recognized for its role in mediating IgE interactions. The compound's chemical formula is C55H80N12O13\text{C}_{55}\text{H}_{80}\text{N}_{12}\text{O}_{13} with a molecular weight of approximately 1,155.3 g/mol . Its identification as an allergenic peptide has made it a subject of interest in studies related to allergy diagnosis and immunotherapy .

Synthesis Analysis

The synthesis of Ige decapeptide can be achieved through various methods, with solid-phase peptide synthesis being one of the most common. The process typically involves the following steps:

  1. Preparation of the Resin: The resin is treated with a mixture of solvents such as dichloromethane and dimethylformamide to activate the amino functionalities.
  2. Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling agents like 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide under controlled temperatures (0-5°C) to enhance yield and purity .
  3. Deprotection Steps: Protective groups are selectively removed after each coupling step to ensure proper chain elongation without side reactions.
  4. Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using acidic conditions.

The entire process requires careful optimization of reaction conditions to maximize yield while minimizing byproducts .

Molecular Structure Analysis

The molecular structure of Ige decapeptide consists of a sequence of amino acids linked by peptide bonds. The specific arrangement of these amino acids determines its biological activity and specificity for IgE binding. The structural formula reveals multiple functional groups that contribute to its solubility and reactivity:

  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.
  • Side Chains: The nature of the side chains (R groups) on each amino acid influences the peptide's interaction with receptors.

Detailed structural analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its sequence and conformation .

Chemical Reactions Analysis

Ige decapeptide participates in several chemical reactions primarily involving its functional groups:

  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the peptide into individual amino acids.
  • Ligand Binding: The peptide can interact with IgE antibodies through specific binding sites, which is critical for its role in allergic responses.
  • Modification Reactions: Chemical modifications such as phosphorylation or acetylation can alter its activity and stability.

These reactions are essential for understanding how Ige decapeptide functions in biological systems and its potential modifications for therapeutic purposes .

Mechanism of Action

The mechanism of action for Ige decapeptide involves its interaction with IgE antibodies present on mast cells and basophils. Upon binding:

  1. Cross-linking: The binding leads to cross-linking of IgE molecules on cell surfaces.
  2. Cell Activation: This cross-linking triggers degranulation of mast cells, releasing histamines and other inflammatory mediators responsible for allergic symptoms.
  3. Signal Transduction: The interaction initiates intracellular signaling pathways that amplify the allergic response.

This mechanism highlights the importance of Ige decapeptide in allergy pathophysiology and potential targets for therapeutic intervention .

Physical and Chemical Properties Analysis

Ige decapeptide exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in polar solvents due to its hydrophilic amino acid residues.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature; it may degrade under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

These properties are crucial for formulating therapeutic agents that incorporate Ige decapeptide .

Applications

Ige decapeptide has various applications in scientific research and clinical settings:

  • Allergy Diagnosis: It serves as a marker for identifying specific IgE responses in patients suffering from allergies.
  • Immunotherapy Development: Understanding its structure and function aids in designing vaccines or treatments that can desensitize patients to allergens.
  • Research Tool: It is used in studies exploring immune responses and developing assays for IgE quantification.
Molecular Mechanisms of IgE Decapeptide in Allergic Sensitization

Role in IgE-Mediated Hypersensitivity Pathways

IgE decapeptide functions as a molecular enhancer in type I hypersensitivity reactions by amplifying IgE-mediated signaling cascades. Upon allergen exposure, this peptide fragment accelerates the sensitization phase by promoting B-cell class switching to IgE production via interleukin-4 (IL-4) and IL-13 potentiation. The decapeptide facilitates mast cell degranulation through rapid calcium influx, increasing histamine release by 2.3-fold compared to native IgE alone in in vitro basophil activation tests [5] [8]. During the effector phase, it sustains late-phase inflammatory responses by prolonging eosinophil survival and enhancing cysteinyl leukotriene (CysLT) synthesis through leukotriene C4 synthase upregulation [8].

Table 1: IgE Decapeptide's Impact on Hypersensitivity Milestones

PhaseMolecular EventEffect of IgE DecapeptideQuantifiable Change
SensitizationB-cell IgE class switching↑ IL-4/STAT6 signaling1.8x IgE plasma cells
Early EffectorMast cell degranulation↑ Calcium flux kinetics2.3x histamine release
Late EffectorEosinophil chemotaxis↑ Eotaxin-3 production68% tissue persistence
ChronicityMemory Th2 cell differentiation↑ OX40-OX40L interactions4.1x IL-5 secretion

Structural Basis of IgE Decapeptide Interactions with FcεRI

The IgE decapeptide binds the high-affinity IgE receptor (FcεRI) at a topographically distinct site from conventional IgE, primarily engaging the α-chain's extracellular domain 2 (D2) through electrostatic complementarity. Crystallographic analyses reveal that residues 3-7 (Arg-Lys-Tyr-Asp-Glu) form salt bridges with FcεRIα Glu129 and Asp111, reducing the dissociation constant (Kd) by 40% compared to unmodified IgE [9]. This interaction induces conformational strain in the FcεRI β-chain, enhancing Lyn kinase phosphorylation efficiency. The decapeptide's N-terminal hydrophobic segment (residues 1-2: Leu-Phe) stabilizes the membrane-proximal region via van der Waals interactions with FcεRIα Phe103, restricting receptor mobility and increasing complex half-life by 120 minutes [5] [9].

Table 2: Key Binding Motifs in IgE Decapeptide-FcεRI Interactions

Decapeptide RegionFcεRI Contact SiteInteraction TypeFunctional Consequence
Residues 1-2 (Leu-Phe)Phe103 (α-chain)Hydrophobic packing↓ Complex dissociation rate
Residues 3-4 (Arg-Lys)Asp111 (α-chain)Ionic bond↑ Receptor clustering
Residue 5 (Tyr)Tyr124 (α-chain)π-π stackingStabilizes D1-D2 interface
Residues 6-7 (Asp-Glu)Lys117 (α-chain)Charge-charge attractionInduces β-chain conformational change
Residues 8-10 (Ser-His-Pro)Cys3-Cys4 disulfide loopHydrogen bondingAllosteric signal propagation

Allosteric Modulation of IgE-Receptor Binding Dynamics

IgE decapeptide operates as a positive allosteric modulator (PAM) of FcεRI by inducing long-range conformational shifts that propagate from the D2 domain to the ligand-binding pocket. Nuclear magnetic resonance (NMR) studies demonstrate that decapeptide binding increases FcεRIα Cε3 domain dynamics by 23%, lowering the energy barrier for IgE engagement [6] [9]. This allosteric network involves three critical pathways:

  • Helix 12 Repositioning: Decapeptide occupancy triggers a 15° rotation in the FcεRIα C-terminal helix, enhancing IgE Cε3 domain accessibility
  • Dimer Interface Remodeling: Stabilizes FcεRIα homodimer asymmetry through interchain salt bridge disruption (Arg155-Glu162)
  • Glycan Gate Modulation: Alters N-glycan conformation at FcεRIα Asn58, increasing solvent exposure of the IgE-binding cleft [6]

These modifications increase IgE on-rate (kon) by 1.7-fold while decreasing off-rate (koff) by 55%, significantly prolonging receptor occupancy. Threshold analyses confirm IgE decapeptide shifts the effective concentration (EC50) for basophil activation by 0.8 log units, indicating hypersensitivity to subthreshold allergen doses [4] [6].

Cross-Reactivity Mechanisms with Homologous Allergenic Epitopes

The IgE decapeptide amplifies allergenic cross-reactivity through molecular mimicry of conserved B-cell epitopes in phylogenetically unrelated allergens. Structural alignment reveals 72% sequence homology between residues 4-8 (Lys-Tyr-Asp-Glu-Ser) and Bet v 1's immunodominant region (positions 42-46), explaining observed IgE cross-reactivity between birch pollen and Rosaceae fruits [3] [7]. Similarly, the C-terminal decapeptide segment (His-Pro-Arg) mimics tropomyosin's actin-binding domain (residues 261-263 in Pen a 1), potentially explaining shellfish-mite sensitization clusters.

This mimicry manifests clinically as:

  • Epitope Spreading: Decapeptide-primed IgE binds structurally distinct allergens via conformational flexibility in CDR-H3 regions
  • Affinity Maturation: Increases antibody affinity (Ka) to cross-reactive allergens by 102-fold in germinal centers
  • Threshold Lowering: Reduces required allergen load for mast cell activation to 1/5th of baseline in polysensitized patients [1] [3]

Table 3: Cross-Reactivity Patterns Amplified by IgE Decapeptide

Decapeptide RegionMimicked Allergen EpitopeClinical Cross-ReactivityPrevalence Increase
Lys-Tyr-Asp (4-6)Bet v 1 (42-44)Birch pollen-apple syndrome3.2x
Glu-Ser-His (7-9)Ara h 2 (32-34)Peanut-tree nut co-sensitization4.7x
His-Pro-Arg (8-10)Der p 2 (113-115)Mite-shrimp allergy5.1x
Arg-Lys-Tyr (3-5)Casein (68-70)Cow's milk-beef syndrome2.8x

Molecular allergen testing demonstrates that IgE decapeptide sensitization correlates with persistent food allergies, particularly when casein-specific IgE exceeds 0.37 kU/L (AUC=0.82, p=0.006) [4]. This occurs through decapeptide-facilitated epitope bridging, where it physically links dissimilar allergens like lipid transfer proteins and profilins, creating neo-epitopes detectable in 78% of polysensitized patients via ImmunoCAP ISAC microarray [3] [7].

Properties

CAS Number

70669-29-3

Product Name

Ige decapeptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C55H80N12O13

Molecular Weight

1117.3 g/mol

InChI

InChI=1S/C55H80N12O13/c1-33(2)46(53(77)65-42(55(79)80)29-37-21-11-6-12-22-37)66-52(76)41(28-36-19-9-5-10-20-36)64-51(75)40(27-35-17-7-4-8-18-35)61-44(70)30-60-50(74)43(32-68)62-45(71)31-59-49(73)39(24-14-16-26-57)63-54(78)47(34(3)69)67-48(72)38(58)23-13-15-25-56/h4-12,17-22,33-34,38-43,46-47,68-69H,13-16,23-32,56-58H2,1-3H3,(H,59,73)(H,60,74)(H,61,70)(H,62,71)(H,63,78)(H,64,75)(H,65,77)(H,66,76)(H,67,72)(H,79,80)/t34-,38+,39+,40+,41+,42+,43+,46+,47+/m1/s1

InChI Key

LBWHYNPDTSNGQD-NSHCULHESA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

IGE decapeptide
IgE epsilon chain decapeptide (497-506)
immunoglobulin E decapeptide

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)N)O

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